molecular formula C18H18FN3O3 B2958571 5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde CAS No. 2224366-76-9

5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde

Cat. No. B2958571
CAS RN: 2224366-76-9
M. Wt: 343.358
InChI Key: ZZHYAYISENRLNV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a fluoropyridinylpiperazine moiety . Fluoropyridinylpiperazine is a chemical compound and piperazine derivative . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .


Molecular Structure Analysis

The molecular structure of the compound would be complex due to the presence of multiple functional groups. The fluoropyridinylpiperazine moiety would likely play a significant role in the overall structure .

properties

IUPAC Name

5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-12-8-13(9-14(11-23)17(12)24)18(25)22-6-4-21(5-7-22)16-3-2-15(19)10-20-16/h2-3,8-11,24H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHYAYISENRLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)C(=O)N2CCN(CC2)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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